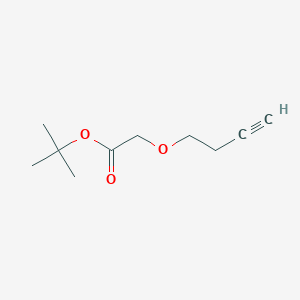
Tert-butyl 2-but-3-ynoxyacetate
Cat. No. B2424621
Key on ui cas rn:
157992-79-5
M. Wt: 184.235
InChI Key: FZPJSKHIKPHCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969555B2
Procedure details


Stir a mixture of but-3-yn-1-ol (6.00 g; 85.60 mmol), tetrabutylammonium sulfate (2.07 g; 8.54 mmol) and sodium hydroxide (40% wt/wt; 150 mL) in dichloromethane (150 mL) at 0° C. Add tert-butyl bromoacetate (19.34 mL; 128.40 mmol) dropwise and stir the mixture for 2.5 hours at room temperature. Dilute the reaction mixture with dichloromethane (200 mL) and water (100 mL), separate the layers, and further extract the aqueous layer with dichloromethane (2×100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate to afford the crude title compound as a brown oil (11.93 g). Purify the oil by silica gel column chromatography, eluting with hexane:ethyl acetate (0% to 10% mixtures) to give the title compound (11.35 g; 72%) as a colorless oil. 1H NMR (CDCl3) δ 1.48 (s, 9H), 2.00 (m, 1H), 2.52 (m, 2H), 3.67 (m, 2H), 4.01 (bs, 2H).

Name
tetrabutylammonium sulfate
Quantity
2.07 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].S([O-])([O-])(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+].Br[CH2:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50]>ClCCl.O>[CH2:1]([O:5][CH2:48][C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50])[CH2:2][C:3]#[CH:4] |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)O
|
|
Name
|
tetrabutylammonium sulfate
|
|
Quantity
|
2.07 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
19.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate the layers
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
further extract the aqueous layer with dichloromethane (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the combined organic layers with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude title compound as a brown oil (11.93 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the oil by silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC#C)OCC(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.35 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

